

Application Notes and Protocols for RG2833 Treatment in DIPG Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocols for the selective HDAC1/3 inhibitor, **RG2833** (also known as RGFP109), in Diffuse Intrinsic Pontine Glioma (DIPG) cancer cell lines. The information is compiled from preclinical studies to guide further research and development.

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and universally fatal pediatric brain tumor. Epigenetic dysregulation is a key driver of DIPG, making Histone Deacetylase (HDAC) inhibitors a promising therapeutic avenue. **RG2833** is a brain-penetrant selective inhibitor of HDAC1 and HDAC3. Preclinical studies have demonstrated its ability to suppress proliferation and induce apoptosis in DIPG cell lines, suggesting its potential as a therapeutic agent. **RG2833** has been shown to downregulate the NFkB pathway, which is often overexpressed in DIPG and contributes to tumor cell growth and survival.

Mechanism of Action

RG2833 selectively inhibits HDAC1 and HDAC3, leading to an increase in histone acetylation. This epigenetic modification alters gene expression, contributing to anti-tumor effects. A key mechanism in DIPG cells involves the downregulation of the NFkB pathway. **RG2833** treatment leads to the acetylation of p65, a subunit of NFkB, which results in the decreased expression of



pro-survival genes regulated by NFkB, such as BCL2, BCL-xL, and XIAP. This disruption of the pro-survival signaling cascade ultimately leads to apoptosis and reduced cell proliferation.

Data Presentation Table 1: Efficacy of RG2833 on DIPG Cell Line Proliferation



Cell Line	Treatment Concentration (µM)	Assay	Effect	Reference
HSJD007	10	MTS	Suppressed cell proliferation (p=0.0004 vs DMSO)	
JHH-DIPG1	10	MTS	Suppressed cell proliferation (p=0.001 vs DMSO)	-
SF-7761	10	MTS	Suppressed cell proliferation (p=0.04 vs DMSO)	-
SU-DIPG13	10	MTS	Suppressed cell proliferation (p=0.01 vs DMSO)	_
Multiple DIPG lines	5-10	MTS	Inhibition of cell growth	
HSJD007	8	Immunofluoresce nce (BrdU)	Slowed cell proliferation (p=0.008 vs DMSO)	_
JHH-DIPG1	10	Immunofluoresce nce (BrdU)	Slowed cell proliferation (p=0.0002 vs DMSO)	_

Table 2: Induction of Apoptosis by RG2833 in DIPG Cell Lines



Cell Line	Treatment Concentrati on (µM)	Treatment Duration	Assay	Effect	Reference
HSJD007	8	48 hours	Western blot (cPARP), Immunofluore scence (cleaved caspase 3)	Induced apoptosis (p<0.003 vs DMSO)	
JHH-DIPG1	10	48 hours	Western blot (cPARP), Immunofluore scence (cleaved caspase 3)	Induced apoptosis (p=0.0026 vs DMSO)	

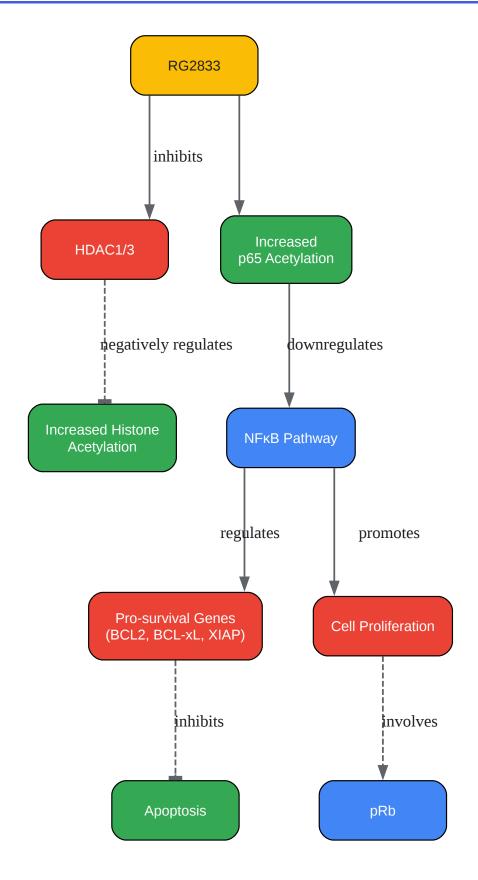
Table 3: Synergistic Effects of RG2833 with Other

Therapies

DIPG Cell Line(s)	Combination Agent	Synergy Score (ZIP by SynergyFinder)	Reference
JHH-DIPG1, HSJD007	Lomustine	17.8, 17.7	
JHH-DIPG1, JHH- DIPG16A	Radiation	9.7, 10.9	
SF7761, JHH-DIPG1	Paxalisib	>20 (Loewe synergy score)	•

Signaling Pathway and Experimental Workflow





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